3-(16-Methylheptadecyl)oxolane-2,5-dione
Description
3-(16-Methylheptadecyl)oxolane-2,5-dione, also known as isooctadecylsuccinic anhydride (CAS: 41375-88-6), is a branched-chain alkyl-substituted cyclic anhydride with the molecular formula C₂₂H₄₀O₃ and a molecular weight of 352.55 g/mol . Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring fused with a succinic anhydride core (2,5-dione) and a 16-methylheptadecyl substituent at the 3-position. This substituent is a C₁₇ branched alkyl chain, conferring significant hydrophobicity to the compound. The molecule is classified as a mixture of branched isomers, which may influence its physicochemical properties and reactivity .
Applications of this compound are inferred from related succinic anhydride derivatives, which are used in polymer modification, surfactants, and specialty chemicals due to their reactivity with hydroxyl or amine groups .
Properties
IUPAC Name |
3-(16-methylheptadecyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h19-20H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJHWOOOMPDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961651 | |
| Record name | 3-(16-Methylheptadecyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56216-11-6, 41375-88-6 | |
| Record name | Dihydro-3-(16-methylheptadecyl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-isooctadecylfuran-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041375886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(16-Methylheptadecyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-isooctadecylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(16-Methylheptadecyl)oxolane-2,5-dione is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- Molecular Formula : C_{21}H_{40}O_{3}
- CAS Number : 41375-88-6
- IUPAC Name : 3-(16-methylheptadecyl)oxolane-2,5-dione
The compound features a unique oxolane (tetrahydrofuran) ring structure with a dione functional group, which is significant for its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 3-(16-Methylheptadecyl)oxolane-2,5-dione exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The exact pathways remain to be fully elucidated, but it is hypothesized that the compound interacts with key signaling molecules involved in cell proliferation and survival.
The biological activity of 3-(16-Methylheptadecyl)oxolane-2,5-dione is thought to stem from its ability to interact with specific enzymes and receptors within cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or DNA synthesis.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, particularly those involved in inflammation and apoptosis.
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that 3-(16-Methylheptadecyl)oxolane-2,5-dione had an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Assays : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating potential for further development as an anticancer agent.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 3-(16-Methylheptadecyl)oxolane-2,5-dione, highlighting differences in ring size, substituents, and applications:
Key Comparative Analysis
Reactivity and Functionalization: The long branched alkyl chain in 3-(16-Methylheptadecyl)oxolane-2,5-dione reduces its solubility in polar solvents compared to unsubstituted succinic anhydride (oxolane-2,5-dione), which is water-reactive and hydrophilic . Unlike piperazine-2,5-dione derivatives (e.g., albonoursin), which exhibit bioactivity (e.g., antiviral IC₅₀ = 6.8 μM against H1N1 ), the target compound lacks reported biological activity, suggesting its primary use in industrial applications.
Ring Size and Stability :
- Five-membered anhydrides (oxolane-2,5-dione, maleic anhydride) are more reactive than six-membered analogues (oxane-2,6-dione) due to ring strain . The C₁₇ alkyl chain in the target compound may sterically hinder reactions at the anhydride group, reducing reactivity compared to smaller derivatives.
Applications: Succinic anhydride derivatives (e.g., oxolane-2,5-dione) are widely used to modify biopolymers like cellulose for heavy metal adsorption . The hydrophobic alkyl chain in 3-(16-Methylheptadecyl)oxolane-2,5-dione could enhance compatibility with nonpolar matrices in composite materials. Maleic anhydride is a staple in polymer chemistry (e.g., polyethylene maleate), whereas the target compound’s bulkier structure may limit its utility in rigid polymer backbones .
Physicochemical Properties
While explicit data (e.g., melting point, solubility) for 3-(16-Methylheptadecyl)oxolane-2,5-dione are unavailable, trends can be inferred:
- Hydrophobicity : The C₁₇ alkyl chain increases lipophilicity, making it more soluble in organic solvents (e.g., hexane, toluene) than unsubstituted succinic anhydride.
- Thermal Stability : Branched alkyl chains typically lower melting points compared to linear analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
